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molecular formula C11H11BrFNO B8323375 5-Bromo-7-fluoro-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one CAS No. 872141-34-9

5-Bromo-7-fluoro-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one

Cat. No. B8323375
M. Wt: 272.11 g/mol
InChI Key: AGUMJWSGYUODRH-UHFFFAOYSA-N
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Patent
US07317037B2

Procedure details

7-Fluoro-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one (0.10 g, 0.52 mmol) was dissolved in 5 mL of CH2Cl2 and sodium acetate (47 mg, 0.56 mmol) was added followed by bromine (0.029 mL, 0.56 mmol). The mixture was stirred at 25° C. for 16 h then loaded directly onto a silica gel column. The column was eluted with 250 mL of CH2Cl2 and 250 mL 5% Acetone/CH2Cl2 to provide the title compound (116 mg) as a white solid (82%).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
47 mg
Type
reactant
Reaction Step Two
Quantity
0.029 mL
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[N:9]([CH3:11])[C:8](=[O:12])[C:7]2([CH3:14])[CH3:13].C([O-])(=O)C.[Na+].[Br:20]Br>C(Cl)Cl>[Br:20][C:4]1[CH:5]=[C:6]2[C:10](=[C:2]([F:1])[CH:3]=1)[N:9]([CH3:11])[C:8](=[O:12])[C:7]2([CH3:14])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
FC=1C=CC=C2C(C(N(C12)C)=O)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
47 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0.029 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The column was eluted with 250 mL of CH2Cl2 and 250 mL 5% Acetone/CH2Cl2

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=C2C(C(N(C2=C(C1)F)C)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 116 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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